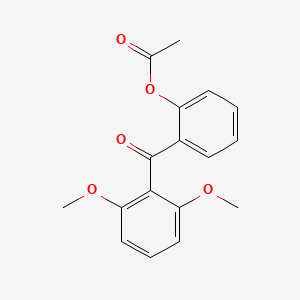

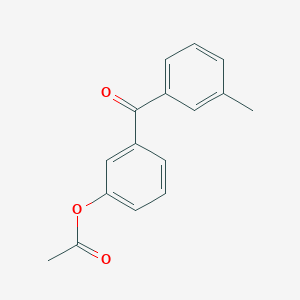

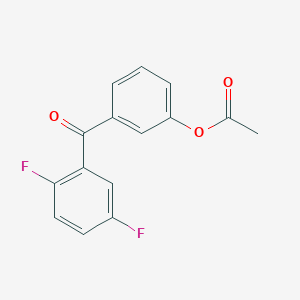

2-Iodo-4'-isopropylbenzophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Iodo-4’-isopropylbenzophenone is a chemical compound with the CAS number 951886-98-9 . It is used in various chemical reactions and has been the subject of several studies .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 1-Benzyloxy-2-iodo-4-tert-octylbenzene was synthesized from 4-tert-octylphenol via bromination, benzyl protection, and halogen exchange reaction . The effects of solvents and ligands in the halogen exchange reaction were studied in detail .科学的研究の応用

Field

Chemistry, specifically catalysis .

Application

Benzophenone-based derivatives have been used in the synthesis of arginine-based oligomeric compounds (ACT), which are supported on cobalt ferrite, resulting in a green catalyst with high activity and convenient recyclability for the cyanation reaction of aryl halides .

Method

The Pd/CoFe 2 O 4 @ACT nanomagnetic catalyst demonstrated excellent performance in the cyanation of various aryl iodides and bromides, yielding favorable reaction outcomes at a temperature of 90 °C within a duration of 3 hours .

Results

The Pd/CoFe 2 O 4 @ACT catalyst exhibited remarkable catalytic activity, maintaining an 88% performance even after five consecutive runs .

Organic Light-Emitting Diodes (OLEDs)

Field

Material Science, specifically Organic Light-Emitting Diodes (OLEDs) .

Application

Benzophenone-based derivatives have been used in the molecular design of OLED materials . They function as a classical phosphor with high intersystem crossing efficiency, making them a compelling candidate for effective reverse intersystem crossing, leading to the development of thermally activated delayed fluorescent (TADF) emitters .

Method

These emitting materials convert triplet excitons into emissive singlet excitons through reverse intersystem crossing (RISC), consequently achieving exceptionally high external quantum efficiencies (EQEs) .

Results

Benzophenone-based PhOLED host materials showed high triplet state energy (E T) levels, which were in a range of 2.53 eV–3.02 eV .

Synthesis of New Compounds

Field

Chemistry, specifically organic synthesis .

Application

Benzophenone-based derivatives have been used in the synthesis of new compounds. For instance, 1-Benzyloxy-2-iodo-4-tert-octylbenzene was synthesized from 4-tert-octylphenol via bromination, benzyl protection, and halogen exchange reaction .

Method

The effects of solvents and ligands in the halogen exchange reaction were studied in detail. The synthesized 1-benzyloxy-2-iodo-4-tert-octylbenzene was further examined for its application in Ullmann coupling reaction for the preparation of 1-benzyloxy-2-(3,6-di-tert-butyl-9H-carbazolyl)-4-tert-octylbenzene .

Results

The new method improved yield and easy purification .

Generation of New C–C Bonds

Field

Chemistry, specifically organic synthesis .

Application

Benzophenone-based derivatives have been used in the generation of new carbon-carbon (C–C) bonds .

Method

Selective I/Mg exchange reactions of 1,4-diiodo-1,3-dienes and o-iodo-2-(2-iodovinyl)benzenes were achieved via iPrMgCl·LiCl. Various 1-iodo-4-MgCl-1,3-dienes and 1-iodovinyl phenylmagnesium chlorides were thus efficiently generated and synthetically applied to afford new C–C bonds via reactions of the alkenyl or aryl C–MgCl bonds with different electrophiles .

Results

Useful conjugated compounds including polysubstituted benzenes, naphthalenes, and phosphine compounds could be synthesized readily via further applications of the remaining alkenyl C–I bonds and subsequent cyclization reactions .

Synthesis of Sterically Bulky Bis(phenolate) Ether Catalysts

Field

Chemistry, specifically catalyst synthesis .

Application

Benzophenone-based derivatives have been used in the synthesis of non-metallocene complexes bearing steric bulk bis(phenolate) ether moieties . These complexes have been reported to yield high molecular weight polymers and copolymers at high operating temperatures with controlled stereoselectivity .

Method

Substituted 2-iodophenols with protected hydroxyl groups are key intermediates to introduce steric bulk groups into these C2-symmetric bis(phenolate) ether catalysts via Suzuki coupling reaction or Ullmann coupling reaction .

Results

The synthesized compounds were characterized by IR, GC, 1H NMR, 13C NMR, GC–MS and HRMS .

Oxidation of Alcohols to Carbonyl Compounds

Field

Chemistry, specifically organic synthesis .

Application

2-Iodoxybenzoic acid (IBX), a hypervalent iodine (V) reagent, finds numerous applications as an oxidant . It is effective in carrying out oxidation of alcohols, benzylic and allylic sites, and carbon centres adjacent to carbonyl functionalities .

Method

IBX is insoluble in almost all solvents, except DMSO . IBX tolerates amine functionality, and is therefore used for the oxidation of amino alcohols to amino carbonyl compounds .

Results

IBX oxidizes 1,2-glycols without the cleavage of the glycol carbon-carbon bond . Allylic and benzylic positions are also susceptible to oxidation by IBX .

Safety And Hazards

特性

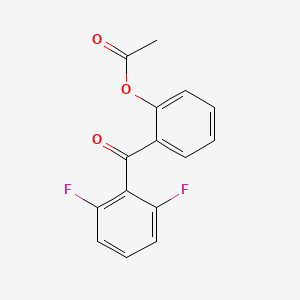

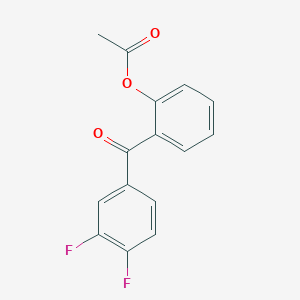

IUPAC Name |

(2-iodophenyl)-(4-propan-2-ylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15IO/c1-11(2)12-7-9-13(10-8-12)16(18)14-5-3-4-6-15(14)17/h3-11H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXIVOHWHOLFJKO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15IO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Iodo-4'-isopropylbenzophenone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。